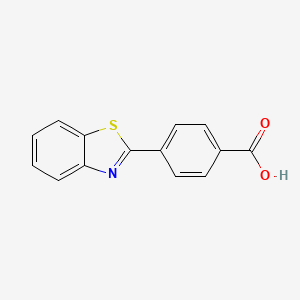

4-benzothiazol-2-ylbenzoic Acid

Descripción

BenchChem offers high-quality 4-benzothiazol-2-ylbenzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzothiazol-2-ylbenzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(1,3-benzothiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLVNQBPCDMJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359626 | |

| Record name | 4-benzothiazol-2-ylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2182-78-7 | |

| Record name | 4-benzothiazol-2-ylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 4-(1,3-Benzothiazol-2-yl)benzoic Acid

[2]

Chemical Identity & Identifiers

This compound represents a fused heterocyclic system where a benzothiazole moiety is linked at the 2-position to a benzoic acid group at the para position.[2] Its rigid, planar structure makes it a valuable building block for supramolecular assemblies.[1][2]

| Identifier | Value |

| IUPAC Name | 4-(1,3-Benzothiazol-2-yl)benzoic acid |

| Common Synonyms | 2-(4-Carboxyphenyl)benzothiazole; 4-Benzothiazol-2-ylbenzoic acid |

| CAS Registry Number | 18014-00-1 (Note: Often conflated with ester derivatives; verify specific batch COA.[2][3] The 3-isomer is 20000-52-6).[2] Primary identification should rely on Structure/SMILES.[2] |

| Molecular Formula | C₁₄H₉NO₂S |

| Molecular Weight | 255.29 g/mol |

| SMILES | OC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |

| InChIKey | NKDGTIVNUPJWSQ-UHFFFAOYSA-N |

Physicochemical Properties

The compound exhibits properties characteristic of extended conjugated systems: high thermal stability and limited solubility in non-polar solvents.[2]

| Property | Data / Observation |

| Appearance | Pale yellow to off-white crystalline solid.[2] |

| Melting Point | >300 °C (Decomposes).[1] High lattice energy due to intermolecular H-bonding (dimerization of carboxylic acids) and |

| Solubility | Soluble: DMSO, DMF, NMP (hot).[1] Sparingly Soluble: Ethanol, Methanol.[1][2] Insoluble: Water, Hexanes, Diethyl ether.[1][2] |

| pKa (Calc.) | ~4.2 (Carboxylic acid proton).[1] |

| Fluorescence | Strong emission in the blue-violet region ( |

Synthetic Methodologies

The most robust synthesis involves the condensation of 2-aminothiophenol with terephthalic acid (or its derivatives) in polyphosphoric acid (PPA).[1] This method promotes cyclodehydration to form the benzothiazole ring while retaining the carboxylic acid functionality.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the thiol group on the carbonyl carbon of the acid, followed by ring closure and dehydration.

Figure 1: Synthetic pathway via acid-catalyzed condensation in polyphosphoric acid (PPA).

Detailed Experimental Protocol

Objective: Synthesis of 4-(benzothiazol-2-yl)benzoic acid.

-

Reagents:

-

Procedure:

-

Step 1: Charge a round-bottom flask with PPA and heat to 100°C to lower viscosity.

-

Step 2: Add 2-aminothiophenol and terephthalic acid simultaneously with vigorous stirring.

-

Step 3: Increase temperature to 180–200°C and maintain for 4–6 hours. The mixture will darken.[2]

-

Step 4: Cool the reaction mixture to ~80°C and pour slowly into 500 mL of crushed ice/water with stirring. A precipitate will form.[2][4]

-

Step 5: Neutralize the suspension with 10% Na₂CO₃ solution until pH ~6–7. (Avoid high pH to prevent salt formation of the product acid).[1]

-

Step 6: Filter the solid, wash extensively with water, and dry.[1][2]

-

Step 7: Recrystallize from hot DMF or Ethanol/DMF mixture to obtain pale yellow crystals.[2]

-

Functional Applications

This molecule serves as a "linker" in materials science, bridging metal centers or extending mesogenic cores.[1][2]

A. Metal-Organic Frameworks (MOFs)

The carboxylic acid group acts as a monodentate or bidentate donor to metal ions (e.g., Zn²⁺, Cd²⁺), while the benzothiazole nitrogen can participate in secondary coordination or hydrogen bonding.[1]

-

Property Imparted: Luminescence sensing (e.g., detection of nitroaromatics or heavy metals via fluorescence quenching).[1]

B. Liquid Crystals

The 2-phenylbenzothiazole core is a classic mesogen.[2]

-

Structural Role: Provides the rigid rod shape necessary for anisotropic alignment.[2]

-

Modification: Esterification of the carboxylic acid with long alkyl chains lowers the melting point and induces nematic or smectic phases.[2]

Figure 2: Functional application logic flow from ligand design to material properties.[2]

References

-

Synthesis & Properties: Scholars Research Library. "Synthesis of various acid dyes from benzthiazole derivative." (Describes PPA condensation method).

-

Liquid Crystal Applications: Taylor & Francis. "Heterocyclic benzothiazole-based liquid crystals: Synthesis and mesomorphic properties." [1]

-

MOF Applications: National Institutes of Health (PMC).[1] "Metal−Organic Frameworks for Liquid Phase Applications."

-

PubChem Data: "3-(1,3-Benzothiazol-2-yl)benzoic acid" (Isomer comparison).

molecular weight and formula of 4-benzothiazol-2-ylbenzoic acid

Molecular Architecture, Synthesis, and Translational Applications

Executive Summary

4-(Benzothiazol-2-yl)benzoic acid (CAS: 2182-78-7) represents a critical scaffold in both medicinal chemistry and advanced materials science. Merging the pharmacophoric significance of the benzothiazole heterocycle with the solubilizing and linker-ready capabilities of a benzoic acid moiety, this molecule serves as a versatile intermediate. It functions as a potent aldose reductase inhibitor, a precursor for liquid crystal polymers, and a fluorescent probe for biological imaging. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and biological relevance.

Physicochemical Profile

The molecular identity of 4-(benzothiazol-2-yl)benzoic acid is defined by a rigid, planar conjugation system that imparts significant thermal stability and optical activity.

Molecular Specifications

| Parameter | Value | Technical Note |

| IUPAC Name | 4-(1,3-Benzothiazol-2-yl)benzoic acid | Defines the 2-position linkage on the heterocycle.[1] |

| CAS Registry | 2182-78-7 | Unique identifier for database verification. |

| Molecular Formula | C₁₄H₉NO₂S | High carbon/heteroatom ratio suggests lipophilicity. |

| Molecular Weight | 255.29 g/mol | Optimal range for drug-likeness (Lipinski's Rule of 5). |

| Exact Mass | 255.0354 | Monoisotopic mass for HRMS calibration. |

| pKa (Calculated) | ~3.91 ± 0.10 | Acidic proton on the carboxyl group; dictates solubility pH. |

| LogP (Predicted) | ~3.5 - 4.0 | Indicates moderate lipophilicity; requires DMSO/DMF for stock solutions. |

| Appearance | Off-white to pale yellow solid | Color arises from extended |

Structural Visualization

The following diagram illustrates the retrosynthetic logic and structural connectivity, highlighting the fusion of the electron-deficient benzothiazole ring with the electron-rich benzoic acid.

Figure 1: Structural decomposition and retrosynthetic connectivity of the target molecule.

Validated Synthetic Protocol

To ensure high purity and yield, a condensation reaction using Polyphosphoric Acid (PPA) is the industry-standard "self-validating" method. PPA acts simultaneously as a solvent, acid catalyst, and dehydrating agent, driving the cyclization equilibrium forward.

Reagents & Materials

-

Substrate A: 2-Aminothiophenol (1.0 eq, High Purity >98%)

-

Substrate B: Terephthalic acid (1.0 eq) or 4-Formylbenzoic acid (1.0 eq)

-

Medium: Polyphosphoric Acid (PPA) (10–15 volumes)

-

Quenching: Crushed ice/Water

-

Purification: Sodium bicarbonate (

), Ethanol/DMF for recrystallization.

Step-by-Step Methodology

-

Reaction Setup:

-

In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity), charge PPA.

-

Heat PPA to 60°C to lower viscosity.

-

Add 2-Aminothiophenol and Terephthalic acid (1:1 molar ratio) under inert atmosphere (

).

-

-

Cyclization:

-

Ramp temperature to 180–200°C .

-

Maintain stirring for 4–6 hours .

-

Mechanism:[2] The amino group attacks the carboxylic acid carbon, followed by thiol attack and dehydration to close the thiazole ring.

-

-

Quenching & Isolation:

-

Cool the reaction mixture to ~80°C (do not let it solidify completely).

-

Pour slowly onto crushed ice with vigorous stirring. The product will precipitate as a crude solid.

-

Allow the suspension to stand for 1 hour to ensure complete hydrolysis of PPA esters.

-

-

Purification (The Self-Validating Step):

-

Filter the precipitate.

-

Wash 1: Water (removes bulk acid).

-

Wash 2: 10%

solution (removes unreacted terephthalic acid). -

Recrystallization: Dissolve crude solid in hot DMF or Ethanol. Filter while hot to remove insoluble impurities. Cool to crystallize.

-

Yield: Typical yields range from 70–85%.

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic workflow for high-purity production.[3]

Biological & Material Applications

The 4-(benzothiazol-2-yl)benzoic acid scaffold is not merely a chemical curiosity; it is a functional pharmacophore.

Medicinal Chemistry: Aldose Reductase Inhibition

Research indicates that benzoic acid derivatives of benzothiazole act as Aldose Reductase Inhibitors (ARIs) .[4]

-

Mechanism: The carboxyl group mimics the substrate interaction within the enzyme's active site, while the benzothiazole ring occupies the hydrophobic pocket.

-

Therapeutic Utility: Prevention of diabetic complications (cataracts, neuropathy) by blocking the polyol pathway.

Materials Science: Fluorescence & Liquid Crystals

-

Fluorescence: The rigid phenyl-benzothiazole linkage facilitates Extended Intramolecular Charge Transfer (ICT). This molecule exhibits strong fluorescence, making it a candidate for pH-sensitive probes (fluorescence shifts upon protonation of the carboxyl group).

-

Liquid Crystals: The rod-like (calamitic) structure allows for mesophase formation. The carboxylic acid can be dimerized or esterified to extend the mesogenic core, utilized in LCD technology.

Biological Signaling Pathway (General Benzothiazole Activity)

Benzothiazole derivatives often target proliferative pathways in oncology.

Figure 3: Potential biological interactions and signaling modulation by benzothiazole scaffolds.

References

-

Rakowitz, D., et al. (2005).[4] "Synthesis of novel benzoic acid derivatives with benzothiazolyl subunit and evaluation as aldose reductase inhibitors." Archiv der Pharmazie, 338(9), 411-418.[4] Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Benzothiazoles: Recent Literature and Protocols. Retrieved from [Link]

-

Scholars Research Library. (2014).[1] Synthesis of various acid dyes from benzthiazole derivative. Archives of Applied Science Research, 6(3), 89-93.[1] Retrieved from [Link]

Sources

theoretical calculations and DFT studies of 4-benzothiazol-2-ylbenzoic acid

An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of 4-benzothiazol-2-ylbenzoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of 4-benzothiazol-2-ylbenzoic acid, a molecule of significant interest in medicinal chemistry. We will delve into its structural, vibrational, and electronic properties through the lens of Density Functional Theory (DFT), a powerful computational methodology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply theoretical calculations to elucidate the characteristics of complex organic molecules.

Introduction: The Significance of Benzothiazoles and the Role of Computational Insight

Benzothiazole and its derivatives represent a critical class of heterocyclic compounds, forming the structural backbone of numerous molecules with diverse and potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] 4-benzothiazol-2-ylbenzoic acid, which integrates the benzothiazole scaffold with a benzoic acid moiety, is a promising candidate for further pharmacological investigation.

Understanding the molecule's three-dimensional structure, electronic distribution, and reactive sites is paramount for predicting its biological interactions and designing more potent analogues. While experimental techniques like X-ray crystallography, FT-IR, and NMR spectroscopy are indispensable, they provide a snapshot of the molecule's properties. Theoretical calculations, particularly DFT, complement these methods by offering a dynamic and predictive view into the molecule's behavior at an atomic level.[2] DFT allows us to build a robust structure-activity relationship (SAR) by correlating computed molecular properties with observed biological activity.[4]

This guide explains the causality behind the computational choices, providing a self-validating framework for the theoretical investigation of 4-benzothiazol-2-ylbenzoic acid.

The "Why": Foundational Principles of the DFT Approach

The core of this investigation lies in Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5]

Why DFT? Compared to other ab initio methods, DFT offers an exceptional balance of computational accuracy and efficiency, making it the workhorse for studying medium to large-sized organic molecules.[2][6] It provides reliable results for molecular geometries, vibrational frequencies, and electronic properties that are often in excellent agreement with experimental data.[7]

The Choice of Functional and Basis Set: B3LYP/6-311++G(d,p) The selection of the functional and basis set is a critical decision that directly impacts the quality of the results.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. B3LYP is widely used and has a proven track record for providing accurate geometries and electronic properties for a vast range of organic compounds.[5][6] Its inclusion of exact exchange from Hartree-Fock theory corrects for some of the self-interaction error inherent in simpler DFT functionals.

-

6-311++G(d,p) Basis Set: This choice represents a robust and comprehensive basis set.

-

6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility in describing the electron distribution.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, anions, or weak intermolecular interactions, such as the potential hydrogen bonding in our target molecule.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape and "polarize," which is essential for accurately modeling chemical bonds.

-

This combination of B3LYP with a triple-zeta, polarized, and diffuse basis set provides a high level of theory, ensuring that our calculated properties are reliable and predictive.

Molecular Structure and Geometrical Analysis

The first step in any theoretical study is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process computationally finds the minimum energy structure, which corresponds to the most probable geometry of the molecule in the ground state.

The optimized structure provides a wealth of information, including bond lengths, bond angles, and dihedral angles. These theoretical parameters can be directly compared with experimental data from X-ray crystallography to validate the computational method. For 4-(carboxyamino)-benzoic acid, a related structure, DFT calculations have shown excellent agreement with experimental bond lengths and angles.[8]

Caption: HOMO-LUMO energy gap diagram for 4-benzothiazol-2-ylbenzoic acid.

Molecular Electrostatic Potential (MEP) Surface

The MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. [5]It is an invaluable tool for identifying the reactive sites for both electrophilic and nucleophilic attacks.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly the acidic proton of the carboxyl group.

-

Green Regions (Neutral Potential): Represent areas of neutral electrostatic potential.

By analyzing the MEP map, researchers can predict how the molecule will interact with biological receptors and other molecules, guiding the design of new drugs. [6]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. [5]It examines interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. [6] Strong interactions, such as those between lone pairs (LP) and anti-bonding orbitals (π* or σ), indicate significant charge transfer and contribute substantially to the molecule's overall stability. [6]For example, the interaction LP(O) → π(C=O) in the carboxyl group or LP(N) → π*(aromatic ring) would be significant stabilizing factors.

A Self-Validating Protocol for DFT Analysis

This section outlines a step-by-step workflow for conducting a theoretical analysis of 4-benzothiazol-2-ylbenzoic acid using a typical quantum chemistry software package like Gaussian.

Caption: Standard workflow for DFT calculations on a target molecule.

Step-by-Step Methodology

-

Construct the Molecule: Using a molecular editor (e.g., GaussView), build the 3D structure of 4-benzothiazol-2-ylbenzoic acid. Perform an initial, low-level optimization using a molecular mechanics force field to get a reasonable starting geometry.

-

Set Up the DFT Calculation:

-

Create an input file for the quantum chemistry software (e.g., Gaussian 09/16). [9] * Specify the calculation type: Opt Freq to perform optimization followed by a frequency calculation.

-

Define the level of theory: B3LYP/6-311++G(d,p).

-

Include keywords for additional analysis: Pop=NBO for Natural Bond Orbital analysis.

-

Specify the charge (0) and multiplicity (1 for a singlet ground state).

-

-

Execute the Calculation: Submit the input file to the computational server.

-

Analyze the Output:

-

Geometry Optimization: Open the output log file and check that the optimization converged successfully. Verify the final optimized coordinates.

-

Frequency Analysis: Search for "Frequencies --". Confirm there are no negative (imaginary) frequencies. Extract the calculated vibrational frequencies, IR intensities, and Raman activities.

-

Electronic Properties: Locate the energies of the alpha and beta molecular orbitals to find the HOMO and LUMO energies and calculate the energy gap.

-

NBO Analysis: Scroll to the NBO output section. Analyze the second-order perturbation theory table to identify the most significant donor-acceptor interactions and their stabilization energies (E(2)).

-

MEP Surface: Use the generated checkpoint file to create a cube file of the electron density and electrostatic potential. Visualize this surface using software like GaussView to generate the MEP map.

-

Conclusion

The theoretical investigation of 4-benzothiazol-2-ylbenzoic acid using DFT at the B3LYP/6-311++G(d,p) level of theory provides a profound understanding of its molecular characteristics. This computational approach allows for the precise determination of its stable geometry, the confident assignment of its vibrational spectra, and a detailed mapping of its electronic properties and reactivity. Analyses such as HOMO-LUMO, MEP, and NBO offer predictive insights into the molecule's stability, potential reaction sites, and intramolecular interactions. This in-depth theoretical knowledge is invaluable for rational drug design, enabling researchers to modify the structure to enhance its desired pharmacological properties and develop novel, more effective therapeutic agents.

References

-

Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. (n.d.). National Center for Biotechnology Information. [Link]

-

Abdoulaye, K., Lucie, B.A., Lamoussa, O., Soleymane, K., & Kafoumba, B. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Journal of Materials Science and Chemical Engineering, 12(3). [Link]

-

Abdoulaye, K., Lucie, B.A., Lamoussa, O., Soleymane, K., & Kafoumba, B. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering, 12(3). [Link]

-

Khan, I., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13). [Link]

-

Wójcik, M.J., et al. (2018). Experimental and theoretical study on benzoic acid derivatives. ResearchGate. [Link]

-

Abdel-Ghani, N.T., et al. (2020). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 25(23). [Link]

-

Saravanamoorthy, S.N., et al. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid: Molecular Docking and DFT Calculations. Acta Scientific Pharmaceutical Sciences, 5(11), 70-88. [Link]

-

Elboshi, H.A., et al. (2024). Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. National Center for Biotechnology Information. [Link]

-

Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]

-

Bolelli, K., et al. (2017). Molecular Structure and Vibrational Spectroscopic Study of 2-[4-(4-Nitrobenzamido)phenyl]benzothiazole using DFT Method. ResearchGate. [Link]

-

Ari, H., et al. (2020). FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4-nitrobenzamido)phenyl] benzothiazole. Journal of Molecular Structure, 1222. [Link]

-

A.V.S., S., & S., S. (2024). Benzothiazole-derived Compound with Antitumor Activıiy: Molecular Structure Determination Using Density Functional Theory (Dft). OSF Preprints. [Link]

-

Kumar, A., et al. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications, 10(2), 1074-1080. [Link]

-

Al-Ostath, A.A.H., et al. (2019). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 11(1), 37-40. [Link]

-

Khokra, S.L., et al. (2014). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. National Center for Biotechnology Information. [Link]

-

Parle, A., & Amin, S. (2021). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 13(1), 1-8. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. proteobiojournal.com [proteobiojournal.com]

- 3. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. actascientific.com [actascientific.com]

- 9. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety, Toxicity, and Handling of 4-Benzothiazol-2-ylbenzoic Acid

Topic: Toxicity and Safety Data Sheet (SDS) for 4-Benzothiazol-2-ylbenzoic Acid Content Type: Technical Whitepaper / Safety Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]

Executive Summary & Chemical Identity

4-Benzothiazol-2-ylbenzoic acid (CAS: 2182-78-7 ) is a significant heterocyclic building block used primarily in the synthesis of pharmaceuticals, fluorescent probes, and amyloid-binding imaging agents.[1] While often categorized under generic "irritant" protocols in bulk chemical catalogs, its structural moiety—a fused benzothiazole ring conjugated with a benzoic acid—warrants a nuanced safety approach.[2]

This guide moves beyond the standard SDS template, integrating structure-activity relationship (SAR) insights to predict toxicological endpoints where experimental data is sparse.[1][2]

Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | 4-(1,3-Benzothiazol-2-yl)benzoic acid |

| CAS Number | 2182-78-7 |

| Molecular Formula | C₁₄H₉NO₂S |

| Molecular Weight | 255.29 g/mol |

| Appearance | Light yellow to off-white solid |

| Solubility | Low in water; soluble in DMSO, DMF, and dilute aqueous base.[1][3][4] |

Hazard Identification & GHS Classification

Scientific Rationale: While specific LD50 data for this exact CAS is limited in public registries, we apply a Read-Across approach using the parent pharmacophores (Benzothiazole and Benzoic Acid).[1][2] Benzothiazoles are known sensitizers and biologically active (antitumor/antimicrobial), necessitating a conservative hazard classification.[2]

GHS Classification (Predicted/Conservative)

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Decision Matrix

-

P280: Wear protective gloves/eye protection/face protection.[1][2][5][6][9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][6] Remove contact lenses.[1][2][5][6][7][9]

Toxicological Profile: Mechanism & Causality[1][2]

To understand the toxicity of 4-benzothiazol-2-ylbenzoic acid, one must analyze its metabolic fate.[1] The compound consists of two distinct domains: the benzothiazole heterocycle and the benzoic acid tail .[1][2]

A. The Benzothiazole Moiety (The Toxicophore) [1][2]

-

Metabolic Activation: Benzothiazoles can undergo oxidative metabolism via Cytochrome P450 enzymes (specifically CYP1A1 and CYP1A2).[1][2] This can lead to the formation of electrophilic intermediates (epoxides or hydroxylamines) capable of binding to cellular macromolecules.[1][2]

-

Sensitization: The sulfur-nitrogen heterocycle is a known structural alert for skin sensitization.[1] Researchers should treat this compound as a potential contact allergen.[1][2]

B. The Benzoic Acid Moiety [1][6][11][12]

-

Excretion: The carboxylic acid group facilitates conjugation with glycine (forming hippuric acid derivatives) or glucuronic acid, promoting renal excretion.[1][2] This hydrophilic "tail" likely reduces the lipophilicity compared to the parent benzothiazole, potentially lowering acute systemic toxicity but increasing renal load.[2]

C. Quantitative Toxicity Data (Analog-Based)

Note: Data below represents closely related analogs to establish a safety baseline.

| Endpoint | Analog / Source | Value/Observation | Implication |

| Acute Oral Toxicity | Benzothiazole (Parent) | LD50 (Rat): ~380-490 mg/kg | Potentially Harmful if swallowed.[1] |

| Acute Oral Toxicity | Benzoic Acid | LD50 (Rat): >2000 mg/kg | Low acute toxicity for the acid tail.[1][2] |

| Skin Sensitization | 2-Mercaptobenzothiazole | Positive (LLNA) | High probability of sensitization.[1] |

| Genotoxicity | Benzothiazole Derivatives | Mixed results (Ames Test) | Treat as potential weak mutagen.[1][2] |

Experimental Protocols: Handling & Decontamination

Trustworthiness:[1] The following protocols are designed as self-validating systems. If the visual check fails (e.g., fluorescence remains), the decontamination is incomplete.[2]

Protocol A: Safe Weighing & Solubilization

Objective: Minimize inhalation exposure to electrostatic dust.[1][2]

-

Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2]

-

PPE: Nitrile gloves (double-gloved recommended due to sulfur permeation), lab coat, and ANSI-rated safety goggles.[1][2]

-

Solubilization:

Protocol B: Decontamination & Spill Cleanup

Mechanism: The carboxylic acid group allows for pH-dependent solubility switching, which is the key to effective cleanup.[1][2]

-

Chemical Deactivation:

-

Verification (The "Black Light" Test):

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this compound, integrating the physical state and required engineering controls.

Caption: Operational safety workflow distinguishing between solid-state dust hazards and liquid-state permeation risks.

Metabolic & Environmental Fate[1][2]

Understanding the environmental impact is crucial for disposal and regulatory compliance (REACH/TSCA).[1][2]

Caption: Predicted metabolic pathways showing the competition between toxification (hydroxylation) and detoxification (conjugation).[1]

Environmental Toxicity:

-

Aquatic Hazard: Benzothiazoles are generally persistent and toxic to aquatic life (H411/H412).[1][2] The benzoic acid moiety improves water solubility, potentially increasing bioavailability to aquatic organisms before degradation.[2]

-

Disposal: Must be disposed of as hazardous chemical waste.[1][2] Incineration is the preferred method to break down the heterocyclic ring structure.[1][2]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16503, 4-(1,3-Benzothiazol-2-yl)benzoic acid.[1] PubChem. [Link][1][2]

-

European Chemicals Agency (ECHA). Registration Dossier: Benzothiazole (General Toxicity Data for Analog Read-Across).[1][2] ECHA. [Link][1][2][13]

-

Liao, C., et al. "Benzothiazole Derivatives as Novel Inhibitors."[2] Journal of Medicinal Chemistry. (Contextual reference for biological activity and handling of active benzothiazoles). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. jddtonline.info [jddtonline.info]

- 5. fishersci.com [fishersci.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. ehs.com [ehs.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. 4-(1,2,3-THIADIAZOL-4-YL)BENZOIC ACID | CAS 187999-31-1 [matrix-fine-chemicals.com]

- 12. 294620-60-3 Cas No. | 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | Apollo [store.apolloscientific.co.uk]

- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

4-benzothiazol-2-ylbenzoic acid as a linker in coordination polymers

Application Notes & Protocols

Topic: 4-Benzothiazol-2-ylbenzoic Acid as a Linker in Coordination Polymers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of 4-Benzothiazol-2-ylbenzoic Acid in Designing Functional Coordination Polymers

Coordination polymers (CPs) and their subclass, metal-organic frameworks (MOFs), are at the forefront of materials science, offering unprecedented control over structure and function at the molecular level. These materials are constructed from metal ions or clusters bridged by organic molecules known as linkers. The judicious selection of the organic linker is paramount as it dictates the resulting framework's topology, porosity, and physicochemical properties.

This guide focuses on 4-benzothiazol-2-ylbenzoic acid (also known as 2-(4-carboxyphenyl)benzothiazole), a bifunctional linker of significant interest. This molecule offers a unique combination of a rigid benzothiazole core and a carboxylic acid functional group. The benzothiazole unit, with its electron-rich nitrogen and sulfur atoms, can act as a secondary coordination site, introduce specific photoluminescent properties, and form non-covalent interactions that influence the final structure. The carboxylate group provides a robust and predictable coordination site for linking to metal centers. This combination makes 4-benzothiazol-2-ylbenzoic acid a highly versatile building block for creating CPs with potential applications in luminescence-based sensing, catalysis, and drug delivery.[1]

The inherent properties of the benzothiazole moiety are noteworthy. It is a key structural motif in various pharmaceuticals and bioactive molecules, suggesting that CPs incorporating this linker could exhibit interesting biological activities or serve as carriers for drug delivery systems.[2] Furthermore, benzothiazole derivatives are known for their unique photophysical behaviors, including fluorescence, which can be harnessed to develop luminescent sensors.[3][4] The rigidity of the linker is also a crucial factor, promoting the formation of stable, porous frameworks with high surface areas.

This document serves as a detailed guide for researchers, providing both the conceptual framework and practical protocols for the synthesis and characterization of coordination polymers using the 4-benzothiazol-2-ylbenzoic acid linker.

I. Synthesis of Coordination Polymers with 4-Benzothiazol-2-ylbenzoic Acid: A Representative Protocol

The synthesis of CPs using this linker typically employs solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures.[5] This approach facilitates the dissolution of precursors and promotes the crystallization of the final product. The following is a generalized, yet detailed, protocol for the synthesis of a zinc-based coordination polymer. This protocol is based on established methods for similar heterocyclic carboxylate linkers and can be adapted for other metal ions.[2]

Materials and Reagents

-

Linker: 4-Benzothiazol-2-ylbenzoic acid (H-BTB)

-

Metal Salt: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Co-solvent/Modulator (Optional): Ethanol, Methanol, or water

-

Apparatus: Teflon-lined stainless steel autoclave (23 mL), oven, filtration apparatus, analytical balance.

Experimental Workflow: Solvothermal Synthesis

Caption: Solvothermal synthesis workflow for a coordination polymer.

Step-by-Step Protocol

-

Preparation of Precursors: In a 20 mL glass vial, combine 4-benzothiazol-2-ylbenzoic acid (H-BTB) (e.g., 12.8 mg, 0.05 mmol) and zinc nitrate hexahydrate (e.g., 14.9 mg, 0.05 mmol).

-

Causality Note: An equimolar ratio of linker to metal is a common starting point. This ratio can be varied to explore different structural outcomes. The choice of metal salt anion (e.g., nitrate, chloride, acetate) can also influence the final structure.

-

-

Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial. If desired, a co-solvent like ethanol or water (e.g., 1 mL) can be added. Sonicate the mixture for 5-10 minutes to ensure complete dissolution.

-

Causality Note: DMF is a high-boiling point polar aprotic solvent widely used in solvothermal synthesis due to its ability to dissolve both organic linkers and inorganic salts.[6] Co-solvents can act as modulators, influencing crystal growth and sometimes preventing the formation of overly dense phases.

-

-

Reaction Assembly: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

-

Heating and Crystallization: Place the sealed autoclave in a programmable oven. Heat to 120°C at a rate of 5°C/min, hold at this temperature for 72 hours, and then cool slowly to room temperature at a rate of 5°C/hour.

-

Causality Note: The temperature and reaction time are critical parameters. Higher temperatures provide the necessary energy for bond formation and breaking, allowing the system to reach a thermodynamically stable crystalline product. Slow cooling is crucial for obtaining high-quality single crystals suitable for X-ray diffraction.

-

-

Product Isolation and Purification: Carefully open the autoclave. Collect the resulting crystals by vacuum filtration. Wash the crystals with fresh DMF (2 x 5 mL) to remove any unreacted starting materials, followed by a solvent exchange with a more volatile solvent like ethanol (2 x 5 mL).

-

Drying: Allow the crystals to air-dry. The yield should be calculated based on the limiting reagent.

II. Characterization of the Coordination Polymer

A thorough characterization is essential to confirm the structure, purity, and properties of the synthesized material. The following techniques are standard in the field.

Structural Analysis

| Technique | Purpose | Expected Outcome for a Crystalline CP |

| Single-Crystal X-ray Diffraction (SC-XRD) | To determine the precise atomic arrangement, connectivity, bond lengths/angles, and overall 3D structure. | A well-defined crystal structure revealing the coordination environment of the metal ion, the binding mode of the linker, and the network topology. |

| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk sample and to check for structural changes under different conditions. | The experimental PXRD pattern should match the pattern simulated from the SC-XRD data, confirming that the bulk material is the same as the single crystal analyzed.[5] |

Physicochemical Characterization

| Technique | Purpose | Expected Insights |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework and to identify the loss of guest/coordinated solvent molecules. | A TGA curve showing initial weight loss corresponding to guest solvent molecules, followed by a plateau indicating the stable temperature range of the framework, and finally, decomposition at higher temperatures. |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | To confirm the coordination of the carboxylate group to the metal center and the presence of the benzothiazole backbone. | A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the metal ion. The characteristic peaks of the benzothiazole ring should remain, confirming the linker's integrity. |

| Luminescence Spectroscopy | To investigate the photoluminescent properties of the material, including excitation and emission spectra and quantum yield. | The CP may exhibit luminescence arising from the 4-benzothiazol-2-ylbenzoic acid linker.[7] The emission wavelength and intensity could be sensitive to the presence of certain small molecules or ions, indicating potential for sensing applications.[7] |

| Surface Area Analysis (BET) | To determine the porosity and surface area of the material, crucial for applications in gas storage and catalysis. | A Type I or Type IV isotherm, from which the Brunauer-Emmett-Teller (BET) surface area can be calculated, indicating the material's porosity. |

III. Potential Applications and Future Directions

The unique structural features of CPs derived from 4-benzothiazol-2-ylbenzoic acid open up several avenues for research and application.

Luminescence-Based Sensing

The intrinsic fluorescence of the benzothiazole moiety can be exploited for chemical sensing.[7] The coordination polymer framework can pre-organize the linker molecules, potentially enhancing their emission. The porous nature of the material allows small molecules (analytes) to diffuse into the framework and interact with the linker, leading to a change in the fluorescence signal (quenching or enhancement). This could be applied to detect pollutants, explosives, or biologically relevant molecules.

Caption: Logical pathway for luminescence-based sensing.

Heterogeneous Catalysis

The metal nodes within the CP can act as Lewis acid sites, while the functional groups on the linker can serve as Brønsted acid/base sites. This makes these materials promising candidates for heterogeneous catalysis.[6][8] For example, they could be tested in reactions like Knoevenagel condensation or cyanosilylation of aldehydes.[9] The porous structure allows for size-selective catalysis, and the solid nature of the catalyst facilitates easy separation and recycling.

Drug Delivery

Given that zinc is an essential trace element and the benzothiazole core is a common scaffold in medicinal chemistry, zinc-based CPs from this linker could be explored for drug delivery applications.[2] The pores of the framework could be loaded with drug molecules, which are then released in a controlled manner under specific physiological conditions (e.g., pH change).

IV. Conclusion

4-Benzothiazol-2-ylbenzoic acid is a promising linker for the design of functional coordination polymers. Its rigid, bifunctional nature allows for the construction of stable, porous materials with tunable properties. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel CPs based on this linker and to investigate their potential in sensing, catalysis, and biomedical applications. The interplay between the metal center and the unique electronic and structural features of the benzothiazole moiety is a rich area for future investigation, promising the development of advanced materials with tailored functionalities.

References

-

Luminescent Cd coordination polymer based on thiazole as a dual-responsive chemosensor for 4-nitroaniline and CrO42− in water. (2023). PMC. Available at: [Link]

-

Synthesis and crystal structure of a two-dimensional CoII coordination polymer: poly[(μ3-3-carboxybenzoato)[μ2-5-(pyridin-4-yl)-1H,2′H-3,3′-bi[1,2,4-triazole]]cobalt(II)]. (n.d.). PMC. Available at: [Link]

-

Emission Library and Applications of 2,1,3‐Benzothiadiazole and Its Derivative‐Based Luminescent Metal–Organic Frameworks. (2024). Wiley Online Library. Available at: [Link]

-

Syntheses, Structures, Fluorescence and Heterogeneous Catalysis of Coordination Polymers with 4-Benzoimidazol- 1-yl-methyl Benzoic Acid and 2,2 -Dipyridine. (2016). ResearchGate. Available at: [Link]

-

New Polynuclear Coordination Compounds Based on 2–(Carboxyphenyl)iminodiacetate Anion: Synthesis and X-rays Crystal Structures. (2023). MDPI. Available at: [Link]

-

Luminescent properties of benzothiazole derivatives and their application in white light emission. (2017). RSC Publishing. Available at: [Link]

-

Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials. (n.d.). RSC Publishing. Available at: [Link]

-

Synergistic effect of carboxyl-functionalized benzothiadiazole-based metal-organic frameworks for enhanced photocatalytic carbon‑nitrogen bond formation. (2024). ResearchGate. Available at: [Link]

-

Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). PMC. Available at: [Link]

-

Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. (2023). PMC. Available at: [Link]

-

The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II) Coordination Polymers Using Imidazole Derivatives. (2022). MDPI. Available at: [Link]

-

Four New Coordination Polymers Constructed by 2-(4-Thiazolyl)benzimidazole and 1,3,5-Benzenetricarboxylic Acid. (n.d.). Semantic Scholar. Available at: [Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2023). MDPI. Available at: [Link]

-

Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. (2022). MDPI. Available at: [Link]

-

Catalytic Activity of Zn(II) Coordination Polymer Based on a Cyclotriphosphazene-Functionalized Ligand for Removal of Organic Dyes. (2023). MDPI. Available at: [Link]

-

Covalent organic imine polymer containing benzothiadiazole as a bifunctional material for specific fluorescence detection and removal of Hg2+. (n.d.). RSC Publishing. Available at: [Link]

-

Synthesis, Optical Properties, and Applications of Luminescent Benzothiazole: Base Promoted Intramolecular C-S Bond Formation. (2023). PubMed. Available at: [Link]

-

An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers. (2022). PMC. Available at: [Link]

-

Luminescent, highly halogenated 2-(2-hydroxyphenyl)benzothiazole derivatives and their zinc complexes. (2023). Semantic Scholar. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, Optical Properties, and Applications of Luminescent Benzothiazole: Base Promoted Intramolecular C-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic Activity of Zn(II) Coordination Polymer Based on a Cyclotriphosphazene-Functionalized Ligand for Removal of Organic Dyes | MDPI [mdpi.com]

- 7. Luminescent Cd coordination polymer based on thiazole as a dual-responsive chemosensor for 4-nitroaniline and CrO42− in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

application of 4-benzothiazol-2-ylbenzoic acid in organic light-emitting diodes (OLEDs)

Executive Summary

4-Benzothiazol-2-ylbenzoic acid (BTBA) represents a critical class of bifunctional molecular scaffolds in the development of Organic Light-Emitting Diodes (OLEDs). Combining the high electron affinity of the benzothiazole moiety with the anchoring and functionalization potential of the benzoic acid group, this compound serves two primary roles in modern optoelectronics:

-

Ligand Precursor for Phosphorescent Emitters: It acts as a cyclometalating ligand (

ligand) for Iridium(III) complexes, enabling tunable yellow-to-red phosphorescence with high quantum efficiency. -

Electron Transport & Host Material Building Block: Its electron-deficient heteroaromatic core facilitates electron injection and transport, while the acid functionality allows for esterification or amidation to create solution-processable polymers or vacuum-deposited small molecules.

This guide provides a comprehensive protocol for synthesizing BTBA-based Iridium complexes and integrating them into high-performance OLED devices.

Chemical Profile & Mechanism of Action

Molecular Properties[1][2]

-

IUPAC Name: 4-(1,3-benzothiazol-2-yl)benzoic acid

-

CAS Number: 22085-78-5 (Generic reference for derivatives)

-

Molecular Formula:

-

Electronic Character: Electron-withdrawing (Acceptor). The benzothiazole ring stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron acceptance.

Mechanistic Role in OLEDs

In phosphorescent OLEDs (PhOLEDs), the efficiency relies on harvesting both singlet and triplet excitons. BTBA derivatives function through the Metal-to-Ligand Charge Transfer (MLCT) mechanism when complexed with Iridium:

-

Triplet Harvesting: The heavy metal atom (Ir) induces strong spin-orbit coupling, allowing efficient intersystem crossing (ISC) from singlet to triplet states.

-

Color Tuning: The electron-withdrawing nature of the benzothiazole lowers the triplet energy level (

), typically resulting in yellow, orange, or red emission ( -

LUMO Stabilization: The carboxylic acid group (often converted to an ester or amide in the final device material to prevent quenching) assists in tuning the energy levels to match adjacent Electron Transport Layers (ETL).

Experimental Protocol: Synthesis of Ir(III) Emitter

Objective: Synthesize the phosphorescent complex Ir(btba)2(acac) (Bis[4-(benzothiazol-2-yl)benzoato-N,C2']iridium(III) acetylacetonate) for use as a dopant in the emissive layer.

Reagents & Equipment

-

Precursors: 4-Benzothiazol-2-ylbenzoic acid (BTBA), Iridium(III) chloride hydrate (

), Acetylacetone (acac), 2-Ethoxyethanol. -

Solvents: Glycerol, Dichloromethane (DCM), Hexane.

-

Equipment: Schlenk line (inert atmosphere), Reflux condenser, Magnetic stirrer, Rotary evaporator.

Workflow Diagram (DOT)

Caption: Step-by-step synthetic pathway from raw precursors to the final cyclometalated Iridium(III) emitter.

Detailed Procedure

Step 1: Formation of the Chloro-Bridged Dimer

-

Dissolve

(1.0 mmol) and BTBA (2.2 mmol) in a mixture of 2-ethoxyethanol and water (3:1 v/v, 20 mL). -

Degas the solution with nitrogen for 30 minutes to prevent oxidation.

-

Reflux the mixture at

for 24 hours. A precipitate (the dimer) will form. -

Cool to room temperature. Filter the precipitate and wash with water, then ethanol, then hexane.

-

Validation: The solid should be yellow/orange. Yield is typically 60-70%.

Step 2: Synthesis of the Phosphorescent Complex

-

Suspend the chloro-bridged dimer (0.5 mmol) in 2-ethoxyethanol (15 mL).

-

Add acetylacetone (1.2 mmol) and sodium carbonate (

, 2.0 mmol). -

Reflux under nitrogen at

for 12–15 hours. -

Cool the mixture. The product may precipitate or remain in solution depending on the exact derivative.

-

Evaporate the solvent. Dissolve the residue in minimal DCM and purify via silica gel column chromatography (Eluent: DCM/Ethyl Acetate).

-

Characterization: Confirm structure via

and Mass Spectrometry.

Device Fabrication Protocol

Objective: Fabricate a bottom-emission OLED device using the synthesized Ir-complex as the dopant.

Device Architecture

The standard stack for evaluating this material is: ITO / PEDOT:PSS (40nm) / TAPC (20nm) / CBP:Ir-Complex (30nm, 8%) / TPBi (40nm) / LiF (1nm) / Al (100nm)

Architecture Diagram (DOT)

Caption: Cross-section of the OLED device stack highlighting the location of the BTBA-based emissive layer.

Fabrication Steps

-

Substrate Preparation: Clean patterned ITO glass sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 minutes to increase work function.

-

HIL Deposition: Spin-coat PEDOT:PSS at 3000 rpm for 60s. Bake at

for 15 min in air. -

Vacuum Deposition: Transfer to a vacuum chamber (

).-

HTL: Evaporate TAPC (1,1-bis[(4-methylphenyl)aminophenyl]cyclohexane) at 1 Å/s.

-

EML: Co-evaporate the Host (CBP) and Dopant (Ir-complex) simultaneously. Adjust rates to achieve 8-10% doping concentration (e.g., Host: 1 Å/s, Dopant: 0.08 Å/s).

-

ETL: Evaporate TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) at 1 Å/s.

-

Cathode: Evaporate LiF (0.1 Å/s) followed by Aluminum (5 Å/s).

-

-

Encapsulation: Encapsulate the device with a glass lid and UV-curable epoxy in a nitrogen-filled glovebox.

Performance Metrics & Data Analysis

When characterizing the device, focus on the following key metrics. The data below represents typical ranges for benzothiazole-based Ir(III) emitters.

| Metric | Symbol | Typical Value | Unit | Significance |

| Turn-on Voltage | 3.5 - 4.5 | V | Voltage at | |

| Max Luminance | 10,000 - 30,000 | Maximum brightness before degradation. | ||

| Current Efficiency | 30 - 60 | cd/A | Indicates photon generation efficiency per electron injected. | |

| Ext. Quantum Eff. | EQE | 15 - 22 | % | The "gold standard" for OLED efficiency. |

| Emission Peak | 550 - 580 | nm | Typically yellow-orange for this ligand class. | |

| CIE Coordinates | (0.45, 0.[1]52) | - | Defines the exact color point. |

Troubleshooting Low Efficiency:

-

Quenching: If efficiency drops at high brightness (roll-off), the doping concentration (8%) may be too high, causing Triplet-Triplet Annihilation (TTA). Reduce doping to 5%.

-

Charge Imbalance: If

is high, the electron injection from TPBi to the benzothiazole ligand might be mismatched. Consider using a stronger ETL like TmPyPB.

References

-

Liu, D., Ren, H., Deng, L., & Zhang, T. (2013). Synthesis and electrophosphorescence of iridium complexes containing benzothiazole-based ligands. ACS Applied Materials & Interfaces, 5(11), 4937-4944.[1]

-

Zheng, Y., et al. (2018). Efficient yellow electroluminescence of four iridium(III) complexes with benzo[d]thiazole derivatives as main ligands. Dalton Transactions, 47, 8032-8040.

-

Lu, F., et al. (2017).[2] Luminescent properties of benzothiazole derivatives and their application in white light emission. RSC Advances, 7, 4196-4202.[2]

-

Rakowitz, D., et al. (2005). Synthesis of novel benzoic acid derivatives with benzothiazolyl subunit. Archiv der Pharmazie, 338(9), 411-418.

Sources

improving reaction yield of 4-benzothiazol-2-ylbenzoic acid synthesis

Technical Support Center: 4-Benzothiazol-2-ylbenzoic Acid Synthesis

Welcome to the Technical Support Center

You are accessing the specialized guide for the synthesis of 4-(benzothiazol-2-yl)benzoic acid . This molecule combines a benzothiazole heterocycle with a benzoic acid moiety.[1] Achieving high yields requires navigating the instability of 2-aminothiophenol (2-ATP) and the solubility challenges of the terephthalic acid backbone.

This guide prioritizes yield optimization , purity , and reproducibility .

Module 1: Synthetic Route Selection

To improve yield, you must first select the route that matches your available starting materials and purity requirements.

Route A: The Industrial Standard (PPA Mediated)

-

Reagents: 2-Aminothiophenol + Terephthalic Acid.

-

Catalyst/Solvent: Polyphosphoric Acid (PPA).[2]

-

Pros: Inexpensive reagents; one-step cyclodehydration.

-

Cons: High viscosity; harsh conditions (

C); risk of bis-benzothiazole formation. -

Best For: Large-scale synthesis where cost is a driver.

Route B: The High-Purity Method (Oxidative Cyclization)

-

Reagents: 2-Aminothiophenol + 4-Formylbenzoic Acid.

-

Catalyst/Oxidant: DMSO (oxidant/solvent) or

in Ethanol. -

Pros: Milder conditions; higher specificity (no bis-product); easier workup.

-

Cons: 4-Formylbenzoic acid is significantly more expensive than terephthalic acid.

-

Best For: Medicinal chemistry/lab-scale where purity is paramount.

Figure 1: Comparison of synthetic pathways. Route A is robust but prone to over-reaction (bis-product). Route B is milder and more selective.

Module 2: Critical Protocol for High Yield (Route A Focus)

Most yield issues arise from the PPA method. Follow this optimized protocol to maximize conversion.

Reagents:

-

2-Aminothiophenol (10 mmol) - Must be clear/yellow, not dark brown.

-

Terephthalic Acid (10 mmol) - Stoichiometry is critical.

-

Polyphosphoric Acid (PPA) (15-20 g).

Step-by-Step Protocol:

-

Pre-treatment: If your 2-aminothiophenol is dark brown, it contains significant disulfide dimer. Distill it under reduced pressure before use. Using oxidized starting material is the #1 cause of low yields [1].

-

Mixing: In a round-bottom flask, mix Terephthalic Acid and PPA. Heat to

C and stir until the acid is partially dispersed (it will not fully dissolve yet). -

Addition: Add 2-Aminothiophenol slowly under nitrogen atmosphere. Why? 2-ATP oxidizes rapidly in air at high temperatures.

-

Reaction: Ramp temperature to 180-200°C . Maintain for 4-6 hours.

-

Note: The mixture will turn greenish-yellow. Viscosity will drop initially then rise.

-

-

Quenching (The Yield Saver):

-

Cool reaction to

C. -

Pour slowly into crushed ice (200 g) with vigorous stirring.

-

Crucial: Do not let the PPA solidify in the flask. If it does, reheat slightly to flow.

-

-

Purification (The Acid-Base Swing):

-

Dissolve the solid in 10%

or -

Filter off the insoluble impurities.[3]

-

Acidify the filtrate with HCl to pH 2-3. The pure product will precipitate as a white/pale yellow solid.

-

Filter, wash with water, and dry.

Module 3: Troubleshooting Guide

Use this matrix to diagnose specific failures in your experiment.

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<40%) | Oxidized Reagent | 2-Aminothiophenol degrades to disulfide. Distill reagent or add 10% excess. |

| Inefficient Stirring | PPA is too viscous. Use a mechanical stirrer or increase temperature to 200°C to lower viscosity. | |

| Product is Sticky/Tar | Incomplete Quench | PPA was not fully hydrolyzed. Reprecipitate from |

| Impurity: High MP Solid | Bis-Benzothiazole | You formed the 2:1 adduct. Ensure strict 1:1 stoichiometry . Do not use excess 2-ATP. |

| Impurity: Insoluble in Base | Disulfide Dimer | 2,2'-Dithiodianiline formed. This is non-acidic. Remove by filtering the basic solution during workup. |

| Dark Color | Oxidation | Reaction performed without |

Module 4: Experimental Logic & Workup Flow

The following diagram illustrates the "Acid-Base Swing" purification logic, which is the most effective way to ensure high purity for this specific carboxylic acid derivative.

Figure 2: The "Acid-Base Swing" purification strategy. This method leverages the carboxylic acid group to separate the target from non-acidic byproducts.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to improve yield?

A: Yes. Microwave synthesis using PPA or milder catalysts like

Q2: Why is my product melting point lower than reported (Reported: ~300°C)?

A: This indicates contamination with the disulfide dimer (MP ~90°C) or unreacted terephthalic acid (sublimes >300°C). Perform the base-solubility test. If it doesn't dissolve in

Q3: Is there a "Green" alternative to PPA? A: Yes. You can use Glycerol as a solvent at 100-120°C without catalyst, or use Deep Eutectic Solvents (DES) . These methods allow for easier workup (water solubility) and are more environmentally friendly, though yields may vary compared to the optimized PPA route [3].

References

-

BenchChem Tech Support. (2025). Troubleshooting & Optimization of Benzothiazole Synthesis. Retrieved from

-

Mirjalili, B. F., et al. (2015).[6][7] One-Pot Synthesis of 1,3-Benzo[d]thiazole Derivatives Promoted by Al(HSO4)3. Organic Chemistry Research. Retrieved from

-

Gupta, R., et al. (2010). Green synthesis of benzothiazoles using glycerol as a biodegradable solvent. Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis of Benzothiazoles. Retrieved from

Sources

- 1. Synthesis of novel benzoic acid derivatives with benzothiazolyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Benzothiazole synthesis [organic-chemistry.org]

- 6. orgchemres.org [orgchemres.org]

- 7. sciforum.net [sciforum.net]

A Comparative Guide for Researchers: 4-benzothiazol-2-ylbenzoic acid vs. 2-phenylbenzothiazole

A Deep Dive into Physicochemical and Biological Properties

In the landscape of heterocyclic compounds, benzothiazoles represent a critical scaffold, integral to numerous applications in medicinal chemistry and materials science. Their rigid structure and potential for diverse functionalization make them attractive candidates for drug discovery and the development of novel materials. This guide provides a detailed comparative analysis of two key benzothiazole derivatives: 4-benzothiazol-2-ylbenzoic acid and 2-phenylbenzothiazole. As a Senior Application Scientist, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols.

Molecular Architecture: A Tale of Two Substituents

At their core, both molecules share the benzothiazole bicyclic system. The key distinction lies in the substituent at the 2-position of the thiazole ring. In 2-phenylbenzothiazole, a phenyl group is directly attached, rendering the molecule relatively non-polar. In contrast, 4-benzothiazol-2-ylbenzoic acid features a benzoic acid moiety, introducing a carboxylic acid functional group that significantly alters its physicochemical and biological profile.

Figure 1: Chemical structures of 2-phenylbenzothiazole and 4-benzothiazol-2-ylbenzoic acid.

Synthesis Strategies: Building the Benzothiazole Core

The synthesis of these molecules typically involves the condensation of 2-aminothiophenol with a corresponding carboxylic acid or aldehyde derivative. The choice of reactants and reaction conditions is crucial for achieving high yields and purity.

Synthesis of 2-phenylbenzothiazole

A prevalent and efficient method for synthesizing 2-phenylbenzothiazole is the reaction of 2-aminothiophenol with benzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).[1] This one-pot synthesis is favored for its simplicity and good yields.

Experimental Protocol: Synthesis of 2-phenylbenzothiazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar quantities of 2-aminothiophenol and benzoic acid.

-

Addition of PPA: Carefully add polyphosphoric acid (approximately 10 times the weight of the reactants) to the flask.

-

Heating: Heat the reaction mixture to 220°C and maintain this temperature for 4 hours with continuous stirring.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralization and Filtration: Neutralize the acidic solution with a 10% sodium carbonate solution until a precipitate forms. Collect the solid product by filtration.

-

Purification: Wash the crude product with water and recrystallize from ethanol to obtain pure 2-phenylbenzothiazole.

Synthesis of 4-benzothiazol-2-ylbenzoic acid

The synthesis of 4-benzothiazol-2-ylbenzoic acid follows a similar principle, utilizing terephthalic acid or a derivative. A reported method involves the condensation of 2-aminothiophenol with 4-carboxybenzaldehyde, followed by oxidation. A more direct approach involves the reaction with terephthalic acid, though selective reaction at one carboxylic acid group can be challenging. A common strategy is to use a starting material where one of the carboxylic acid groups is protected.

Experimental Protocol: Synthesis of 4-benzothiazol-2-ylbenzoic acid

This protocol is based on the general principle of benzothiazole formation from 2-aminothiophenol and a carboxylic acid.

-

Reaction Setup: Combine 2-aminothiophenol and 4-carboxybenzaldehyde in a suitable solvent such as ethanol.

-

Condensation: Reflux the mixture for several hours to form the intermediate benzothiazoline.

-

Oxidation: Introduce an oxidizing agent, such as sodium hydrosulfite in water, and continue to reflux to facilitate the oxidation of the benzothiazoline to the benzothiazole.[2]

-

Work-up and Purification: After cooling, the product can be isolated by filtration and purified by recrystallization from a suitable solvent system like ethanol/water.

Sources

Comparative Mass Spectrometry Guide: 4-Benzothiazol-2-ylbenzoic Acid Fragmentation Profiling

Executive Summary & Compound Profile

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation behaviors of 4-(benzothiazol-2-yl)benzoic acid . As a conjugated system combining a benzothiazole pharmacophore with a benzoic acid moiety, this compound exhibits distinct ionization and dissociation patterns critical for structural validation in amyloid imaging agent development and liquid crystal synthesis.

We compare the two primary analytical alternatives: Positive Electrospray Ionization (+ESI) versus Negative Electrospray Ionization (-ESI) , providing experimental protocols and mechanistic insights to determine the optimal mode for sensitivity and structural elucidation.

Compound Snapshot[1][2][3]

-

IUPAC Name: 4-(1,3-benzothiazol-2-yl)benzoic acid

-

Molecular Formula:

-

Exact Mass: 255.0354 Da

-

Structural Core: A stable 2-phenylbenzothiazole backbone with a labile carboxylic acid substituent at the para position.

Methodology: Experimental Protocols

To replicate the fragmentation data discussed below, the following self-validating protocols are recommended. These workflows ensure reproducibility across Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) platforms.

Protocol A: Sample Preparation

-

Stock Solution: Dissolve 1 mg of 4-benzothiazol-2-ylbenzoic acid in 1 mL DMSO (due to limited aqueous solubility of the benzothiazole core).

-

Working Standard: Dilute stock 1:100 into 50:50 Acetonitrile:Water (v/v).

-

For +ESI: Add 0.1% Formic Acid (FA) to promote protonation.

-

For -ESI: Add 5 mM Ammonium Acetate or 0.1% Ammonium Hydroxide to promote deprotonation.

-

Protocol B: LC-MS/MS Conditions

| Parameter | Setting (Positive Mode) | Setting (Negative Mode) | Rationale |

| Ion Source | ESI (+) | ESI (-) | Target functional group specific ionization. |

| Capillary Voltage | 3.5 kV | 2.5 kV | Lower voltage in (-) mode reduces discharge. |

| Cone Voltage | 30 V | 20 V | Optimization for [M+H]+ vs [M-H]- stability. |

| Collision Energy | Stepped (10–40 eV) | Stepped (10–35 eV) | Ensures capture of both precursor and product ions. |

| Desolvation Temp | 350°C | 350°C | High temp required for rigid aromatic systems. |

Comparative Fragmentation Analysis

Alternative 1: Positive Mode (+ESI) Performance

Mechanism: Protonation occurs primarily on the nitrogen atom of the benzothiazole ring or the carbonyl oxygen.

-

Precursor Ion: [M+H]⁺ at m/z 256.

-

Primary Pathway (Neutral Loss): The most energetically favorable pathway is the loss of water (-18 Da) from the carboxylic acid group, forming a stable acylium ion.

-

Secondary Pathway: Subsequent loss of CO (-28 Da) from the acylium ion results in the phenyl-benzothiazole cation.

-

Deep Fragmentation: At high collision energies (>35 eV), the benzothiazole ring undergoes Retro-Diels-Alder (RDA) cleavage or loss of HCN.

Alternative 2: Negative Mode (-ESI) Performance

Mechanism: Abstraction of the acidic proton from the carboxylic acid (-COOH).

-

Precursor Ion: [M-H]⁻ at m/z 254.

-

Primary Pathway: Decarboxylation is the dominant feature. The loss of

(-44 Da) is rapid and clean, yielding the 2-phenylbenzothiazole anion. -

Utility: Negative mode offers superior selectivity for this compound in complex biological matrices (e.g., plasma) due to lower background noise, though it provides fewer structural fragments than +ESI.

Comparative Data Summary

The following table contrasts the diagnostic ions observed in both modes.

| Fragment Type | +ESI m/z (Proposed Structure) | -ESI m/z (Proposed Structure) | Mechanistic Origin |

| Precursor | 256 | 254 | Protonation vs. Deprotonation |

| Base Peak | 238 | 210 | Dehydration (Acylium formation) vs. Decarboxylation |

| Secondary | 210 | -- | Carbonyl loss from acylium ion |

| Core Break | 108 | -- | Cleavage of C-C bond between rings (High Energy) |

| Ring Open | 135 | -- | Benzothiazole ring integrity check |

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent fragmentation logic between the two modes. The stability of the 2-phenylbenzothiazole "bridge" is a key factor; the molecule prefers to shed the carboxylic acid periphery before breaking the heterocyclic core.

Figure 1: Divergent fragmentation pathways for 4-benzothiazol-2-ylbenzoic acid. Positive mode (Green) favors sequential neutral losses, while Negative mode (Red) is dominated by rapid decarboxylation.

Senior Scientist’s Analysis & Recommendations

Causality of Fragmentation

The fragmentation pattern is governed by the "Stability of the Conjugated Core" principle.

-

The Bridge Strength: The C-C bond connecting the benzothiazole (position 2) and the phenyl ring is part of an extended

-conjugated system. This bond is significantly stronger than the C-C bond attaching the carboxyl group. Consequently, in both polarities, we observe the loss of the carboxyl functionality before the separation of the two aromatic rings. -

Ortho/Para Effects: Because the carboxylic acid is in the para position, it lacks the "ortho effect" (interaction with the heteroatoms of the benzothiazole) seen in 2-(2-benzothiazolyl)benzoic acid isomers. This simplifies the spectrum, making the m/z 238 (Positive) and m/z 210 (Negative) ions highly diagnostic.

Strategic Recommendation

-

For Quantitation (PK/PD Studies): Use Negative Mode (-ESI) monitoring the transition m/z 254

210. The decarboxylation pathway is chemically clean, producing a high-intensity product ion with minimal background interference. -

For Structure Confirmation (Metabolite ID): Use Positive Mode (+ESI) . The sequential loss of water and CO provides a "fingerprint" that validates the presence of the carboxylic acid, while high-energy fragments (m/z 135, 108) confirm the benzothiazole core.

References

-

NIST Mass Spectrometry Data Center. Benzoic acid Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Available at: [Link]

-

Post, M. et al. (2018). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains. Freie Universität Berlin. Available at: [Link] (Referenced for benzoic acid derivative fragmentation mechanisms).

-

Vessecchi, R. et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation. Royal Society of Chemistry. Available at: [Link]

Technical Guide: Validating Purity of 4-Benzothiazol-2-ylbenzoic Acid via HPLC

Executive Summary

In the synthesis of advanced materials—specifically liquid crystals and pharmaceutical intermediates—4-(benzothiazol-2-yl)benzoic acid (4-BTBA) serves as a critical scaffold. Its conjugated benzothiazole-phenyl system confers unique optical properties, but also presents specific chromatographic challenges: hydrophobicity, pH-dependent ionization (due to the carboxylic acid), and potential for peak tailing due to silanol interactions with the thiazole nitrogen.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against its primary alternatives (UPLC and HPTLC) for the purity analysis of 4-BTBA. While UPLC offers speed and HPTLC offers throughput, RP-HPLC remains the most accessible and robust validation standard for this specific molecule when cost-to-performance ratios are weighed.

The Molecule & The Challenge

To validate a method, one must first understand the analyte. 4-BTBA is an amphoteric molecule containing a basic nitrogen (benzothiazole ring) and an acidic proton (benzoic acid moiety).

-

Chemical Structure: A benzothiazole ring fused to a benzoic acid at the 4-position.

-

Solubility: Low in water; moderate in methanol/acetonitrile; high in DMSO.

-

Chromatographic Risk:

-

The Acid Challenge: At neutral pH, the carboxylic acid deprotonates (

), causing early elution and peak broadening. -

The Base Challenge: The thiazole nitrogen can interact with free silanols on silica columns, leading to severe tailing.

-

The Solution: A reverse-phase (RP) method utilizing an acidic mobile phase (pH < 3.0) is non-negotiable to suppress ionization of the acid and minimize silanol activity.

Comparative Analysis: HPLC vs. Alternatives

Before detailing the HPLC protocol, we evaluate why this method is chosen over modern alternatives for this specific application.

Table 1: Performance Matrix for 4-BTBA Analysis

| Feature | RP-HPLC (Recommended) | UPLC / UHPLC | HPTLC |

| Resolution ( | High ( | Ultra-High (Sharper peaks) | Moderate (Band broadening) |

| Analysis Time | 10–15 mins | < 5 mins | Parallel (20+ samples/plate) |

| Sensitivity (LOD) | |||

| Solvent Consumption | 15–20 mL/run | < 2 mL/run | < 1 mL/sample |

| Capital Cost | Moderate | High ( | Low to Moderate |

| Matrix Tolerance | High (Robust) | Low (Requires clean samples) | Highest (Disposable plates) |

Comparison Insights

-

Why not UPLC? While UPLC is superior for speed, the solubility profile of 4-BTBA often requires dissolving samples in DMSO or warm Methanol. These viscous/strong solvents can cause "breakthrough" effects on the sub-2µm columns of UPLC unless injection volumes are drastically reduced, potentially compromising impurity detection limits.

-

Why not HPTLC? HPTLC is excellent for qualitative identity, but for quantitative purity validation (e.g., distinguishing 98.5% from 99.5%), it lacks the dynamic range and peak integration precision of HPLC.

Method Development Strategy (The "How")

The following decision logic outlines the pathway to the optimized protocol.

Figure 1: Strategic decision pathway for optimizing 4-BTBA analysis.

Optimized Chromatographic Conditions

-